

Experimental protocol for using 4-Chloro-7-methoxyquinolin-6-ol

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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinolin-6-ol

CAS No.: 205448-74-4

Cat. No.: B3114859

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Technical Application Note: Utilization of **4-Chloro-7-methoxyquinolin-6-ol** in Kinase Inhibitor Design

Introduction & Pharmacological Context

The compound **4-Chloro-7-methoxyquinolin-6-ol** (CAS: 205448-74-4) serves as a critical pharmacophore scaffold in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs).[1] Structurally, it possesses a quinoline core characteristic of FDA-approved drugs such as Lenvatinib, Cabozantinib, and Tivozanib.[1][2]

While Lenvatinib utilizes a 6-carboxamide moiety, the 6-hydroxyl (6-OH) variant discussed here offers distinct synthetic versatility.[1] It functions as a "dual-handle" electrophile/nucleophile scaffold:

- C4-Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (), allowing the attachment of the "warhead" (typically an aniline or phenol) that occupies the ATP-binding pocket.[1][2]
- C6-Hydroxyl: A nucleophilic handle for alkylation, enabling the attachment of solubilizing groups (e.g., morpholine/piperazine chains) or steric bulk to tune selectivity against c-Met, VEGFR, or RET kinases.[1][2]

This protocol details the handling, solubility, and step-by-step synthetic application of **4-Chloro-7-methoxyquinolin-6-ol** for generating kinase inhibitor libraries.[\[1\]](#)

Chemical Properties & Handling

Property	Specification
CAS Number	205448-74-4
Molecular Formula	
Molecular Weight	209.63 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in Methanol; Insoluble in Water. [1]
Storage	, Desiccated. Hygroscopic.
pKa (Calc)	~8.5 (Phenolic OH), ~3.8 (Quinoline N)

Safety Warning: This compound is a potent irritant and a potential skin sensitizer.[\[1\]\[2\]](#) It is a halogenated heterocycle intended for R&D use.[\[1\]\[2\]](#) All procedures must be conducted in a fume hood using nitrile gloves and eye protection.[\[1\]\[2\]](#)

Experimental Protocol: Modular Scaffold Functionalization

This protocol describes a divergent synthesis strategy. Method A focuses on the displacement (Warhead attachment), while Method B focuses on O-alkylation (Tail attachment).[\[1\]\[2\]](#)

Method A: Displacement at C4 (The "Warhead" Step)

Objective: To couple the quinoline core with an aniline or phenol to mimic the hinge-binding motif of VEGFR inhibitors.[\[1\]](#)

Reagents:

- **4-Chloro-7-methoxyquinolin-6-ol** (1.0 eq)[1]
- Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) [Model for Gefitinib-style binding] OR 4-Amino-3-chlorophenol [Model for Lenvatinib-style binding][1]
- Solvent: Anhydrous Isopropanol (IPA) or 2-Ethoxyethanol[1]
- Catalyst: HCl (catalytic, 4M in dioxane) - Note: Acid catalysis protonates the quinoline nitrogen, activating the C4-Cl bond.[1]

Step-by-Step Workflow:

- Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend **4-Chloro-7-methoxyquinolin-6-ol** (209 mg, 1.0 mmol) in Isopropanol (10 mL).
- Activation: Add 3-Chloro-4-fluoroaniline (160 mg, 1.1 mmol).
- Catalysis: Add 2-3 drops of 4M HCl in dioxane. The mixture may turn yellow/orange.[1][2]
- Reaction: Heat the mixture to reflux () for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).[1][2] The starting material spot () should disappear, replaced by a lower, fluorescent product spot.[1][2]
- Isolation: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.[1][2]
- Filtration: Filter the precipitate and wash with cold IPA () followed by Diethyl Ether ().
- Free Base Conversion (Optional): Suspend the solid in saturated and extract with Ethyl Acetate to obtain the free base for biological assay.

Method B: O-Alkylation at C6 (The "Solubilizing Tail" Step)

Objective: To functionalize the hydroxyl group with a solubilizing moiety (e.g., morpholine side chain).[1]

Reagents:

- **4-Chloro-7-methoxyquinolin-6-ol** (1.0 eq)[1]
- Alkyl Halide: 1-(2-chloroethyl)morpholine hydrochloride (1.2 eq)[1]
- Base:
(3.0 eq)[1][2]
- Solvent: DMF (Dimethylformamide)[1][2]

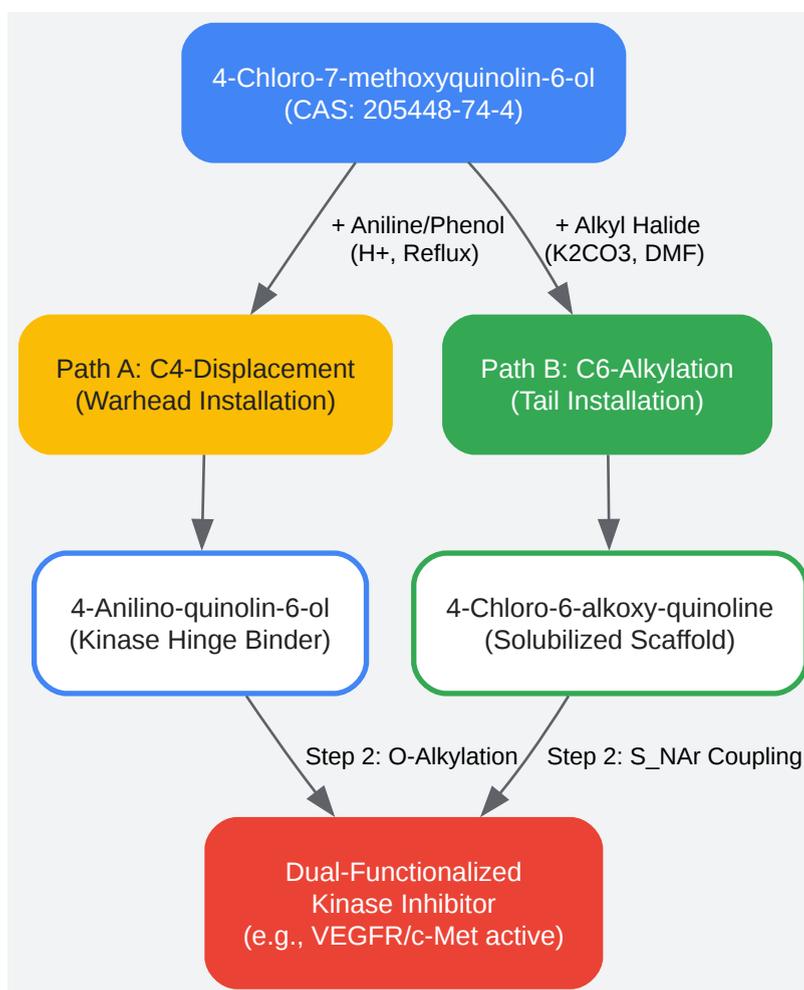
Step-by-Step Workflow:

- Dissolution: Dissolve **4-Chloro-7-methoxyquinolin-6-ol** (1.0 mmol) in anhydrous DMF (5 mL).
- Deprotonation: Add anhydrous
(3.0 mmol). Stir at Room Temperature for 15 minutes. The solution will darken as the phenoxide forms.[1][2]
- Addition: Add 1-(2-chloroethyl)morpholine hydrochloride (1.2 mmol).
- Reaction: Heat to
for 12 hours.
- Workup: Pour the reaction mixture into ice-water (50 mL). Extract with Ethyl Acetate (
).[1][2]
- Purification: Wash organics with brine, dry over

, and concentrate. Purify via flash column chromatography (DCM:MeOH).

Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of the scaffold, showing how it bridges the gap between raw intermediate and bioactive kinase inhibitor.



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Figure 1: Divergent synthetic workflow for **4-Chloro-7-methoxyquinolin-6-ol** in drug discovery.

Analytical Validation (Expected Data)

When validating the success of the protocols above, look for these specific NMR signatures:

Signal	Starting Material (ppm)	Product (Method A - Anilino)	Product (Method B - Alkoxy)
H-2 (Quinoline)	~8.6 (d)	Shift upfield (~8.3–8.4) due to loss of Cl EWG	Remains ~8.6
H-3 (Quinoline)	~7.4 (d)	Significant shift (shielding by aniline ring)	Minor shift
6-OH	Broad singlet (~10.1)	Remains present	Disappears
Methoxy (-OMe)	Singlet (~4.1)	Singlet (~4.1)	Singlet (~4.1)
New Signals	N/A	Aromatic protons from Aniline	Aliphatic protons (e.g., morpholine)

References

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